molecular formula C14H12ClNS B13146613 2-chloro-N,N-diphenylethanethioamide CAS No. 57988-98-4

2-chloro-N,N-diphenylethanethioamide

Katalognummer: B13146613
CAS-Nummer: 57988-98-4
Molekulargewicht: 261.8 g/mol
InChI-Schlüssel: RYEJIVBCDDAVAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N,N-diphenylethanethioamide is an organic compound with the molecular formula C14H12ClNS. It is characterized by the presence of a chlorine atom, two phenyl groups, and a thioamide functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 2-chloro-N,N-diphenylethanethioamide typically involves the reaction of 2-chloroethanethioamide with diphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .

Analyse Chemischer Reaktionen

2-chloro-N,N-diphenylethanethioamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-chloro-N,N-diphenylethanethioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-chloro-N,N-diphenylethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom can also participate in electrophilic reactions, further contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

2-chloro-N,N-diphenylethanethioamide can be compared with other similar compounds, such as:

    2-chloro-N,N-dimethylacetamide: This compound has a similar structure but with dimethyl groups instead of phenyl groups.

    2-chloro-N,N-diphenylacetamide: This compound has an amide group instead of a thioamide group.

The uniqueness of this compound lies in its thioamide functional group, which imparts distinct reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

57988-98-4

Molekularformel

C14H12ClNS

Molekulargewicht

261.8 g/mol

IUPAC-Name

2-chloro-N,N-diphenylethanethioamide

InChI

InChI=1S/C14H12ClNS/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI-Schlüssel

RYEJIVBCDDAVAZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.